molecular formula C19H16BrNO4S2 B6002779 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B6002779
M. Wt: 466.4 g/mol
InChI Key: GAOODBDXGZQANE-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 43-9006 or Sorafenib and was first synthesized by Bayer AG. This compound has been extensively studied for its potential use in cancer treatment. In

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of several protein kinases that are involved in cancer cell growth and survival. This compound targets the RAF/MEK/ERK signaling pathway, which is a key pathway involved in cancer cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein kinases involved in cancer cell growth and survival. This compound has been shown to induce apoptosis in cancer cells, which can lead to tumor shrinkage. It can also inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its specificity for certain protein kinases involved in cancer cell growth and survival. This compound has been extensively studied and has been shown to be effective in the treatment of several types of cancer. However, one limitation of using this compound is its potential toxicity. It can cause side effects such as diarrhea, nausea, and fatigue. Therefore, careful monitoring is required when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide. One area of research is the development of new compounds that are more effective and less toxic than Sorafenib. Another area of research is the identification of biomarkers that can predict which patients will respond to Sorafenib treatment. Additionally, researchers are investigating the use of Sorafenib in combination with other drugs to improve its effectiveness in the treatment of cancer. Finally, researchers are exploring the use of Sorafenib in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in cancer treatment. It inhibits the activity of several protein kinases involved in cancer cell growth and survival, leading to apoptosis and tumor shrinkage. While this compound has shown promise in the treatment of several types of cancer, careful monitoring is required due to its potential toxicity. There are several future directions for the study of this compound, including the development of new compounds, the identification of biomarkers, and the investigation of its use in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbenzenesulfonamide in the presence of a base. This reaction results in the formation of the desired compound, which is then purified using chromatography.

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of several protein kinases that are involved in cancer cell growth and survival. This compound has been shown to be effective in the treatment of several types of cancer, including liver, kidney, and thyroid cancer.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S2/c1-14-4-2-5-16(12-14)21-27(24,25)19-7-3-6-18(13-19)26(22,23)17-10-8-15(20)9-11-17/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOODBDXGZQANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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